molecular formula C16H16FN7O B6575788 1-(2-fluorophenyl)-3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea CAS No. 1172045-19-0

1-(2-fluorophenyl)-3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea

Cat. No. B6575788
CAS RN: 1172045-19-0
M. Wt: 341.34 g/mol
InChI Key: GECXROZFQGTGKJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea, abbreviated as 2F-3EPU, is an organic compound that has been studied for a variety of applications. It is a fluorinated urea derivative that has been found to have several potential uses in scientific research.

Scientific Research Applications

2F-3EPU has been studied for a variety of scientific research applications. It has been found to have potential as an inhibitor of the enzyme phospholipase C (PLC). PLC is an enzyme involved in signal transduction pathways, and its inhibition has been found to have potential therapeutic applications. 2F-3EPU has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples.

Mechanism of Action

The exact mechanism of action of 2F-3EPU is not fully understood. However, it is thought to inhibit PLC by binding to the enzyme’s active site and blocking its activity. It is also thought to interact with metal ions through electrostatic interactions, which can lead to a change in the compound’s fluorescence.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-3EPU have not been extensively studied. However, it is thought to inhibit PLC, which could potentially lead to therapeutic applications. It has also been found to be a potential fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

2F-3EPU has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also non-toxic and non-irritating, making it safe to use in experiments. However, it is important to note that 2F-3EPU has not been extensively studied, so its effects in biological systems are not fully understood.

Future Directions

There are several potential future directions for the study of 2F-3EPU. Further research could be done to better understand its mechanism of action and its effects in biological systems. It could also be studied for potential therapeutic applications, such as the inhibition of PLC. Additionally, it could be studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, it could be studied for its potential use in other scientific research applications.

Synthesis Methods

2F-3EPU is a fluorinated urea derivative that can be synthesized using a variety of methods. The most common method is the reaction of 2-fluorophenyl isocyanate with 6-(1H-pyrazol-1-yl)pyrimidine-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields a urea derivative with a single fluorine atom attached to the phenyl ring.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN7O/c17-12-4-1-2-5-13(12)23-16(25)19-8-7-18-14-10-15(21-11-20-14)24-9-3-6-22-24/h1-6,9-11H,7-8H2,(H,18,20,21)(H2,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECXROZFQGTGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea

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